(1R)-2-amino-1-methylcyclopentan-1-ol (1R)-2-amino-1-methylcyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19811432
InChI: InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1
SMILES:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

(1R)-2-amino-1-methylcyclopentan-1-ol

CAS No.:

Cat. No.: VC19811432

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-amino-1-methylcyclopentan-1-ol -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (1R)-2-amino-1-methylcyclopentan-1-ol
Standard InChI InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1
Standard InChI Key KKBCPZUWBKCECT-PRJDIBJQSA-N
Isomeric SMILES C[C@]1(CCCC1N)O
Canonical SMILES CC1(CCCC1N)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . The cyclopentane ring adopts a puckered conformation, with the hydroxyl group at position 1 and the amino group at position 2 in a cis configuration. The methyl group at position 1 introduces steric hindrance, influencing reactivity and intermolecular interactions .

Stereochemical Significance

The (1R) configuration ensures enantiomeric purity, critical for biological activity. X-ray crystallography confirms the absolute configuration, with the hydroxyl and amino groups occupying equatorial positions to minimize steric strain . This stereochemistry is preserved through asymmetric synthesis routes, such as enzymatic resolution or chiral auxiliary-mediated reactions .

Synthesis and Manufacturing

Traditional Batch Synthesis

Early synthetic routes involved:

  • Epoxidation of 1-methylcyclopentene using m-chloroperbenzoic acid (mCPBA), followed by

  • Aminolysis with aqueous ammonia under high pressure to open the epoxide ring .

  • Hydrogenation of intermediates over palladium catalysts to yield the final product .

Key challenges included low yields (50–60%) due to side reactions and the need for tedious purification steps .

Continuous Manufacturing Innovations

A hybrid plug flow reactor (PFR)/continuous stirred tank reactor (CSTR) system addresses scalability and safety concerns :

  • Step 1: Epoxidation in a PFR at 0–5°C to control exothermicity.

  • Step 2: Epoxide aminolysis in a CSTR with inline pH monitoring to optimize ammonia concentration.

  • Step 3: Continuous hydrogenation using a trickle-bed reactor with Pd/C catalysts, achieving >95% conversion .

This method reduces cycle time by 40% and improves yield to 85–90% while minimizing waste .

Physicochemical Properties

Solubility and Stability

  • Water solubility: 12.5 g/L at 25°C, enhanced by protonation of the amino group in acidic media .

  • Thermal stability: Decomposes above 200°C, with a melting point of 98–100°C .

  • Hyroscopicity: Moderately hygroscopic; storage under inert atmosphere is recommended .

Spectroscopic Characterization

  • NMR (D₂O, 400 MHz): δ 1.25 (s, 3H, CH₃), 1.60–1.85 (m, 4H, cyclopentane), 3.10 (dd, 1H, NH₂), 3.75 (br s, 1H, OH) .

  • IR: 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend), 1050 cm⁻¹ (C–O stretch) .

  • MS (ESI+): m/z 116.1 [M+H]⁺ .

Biological Activity and Pharmaceutical Applications

Role in Antitubercular Drug Synthesis

(1R)-2-Amino-1-methylcyclopentan-1-ol is a key intermediate in synthesizing bedaquiline, a diarylquinoline antibiotic targeting ATP synthase in Mycobacterium tuberculosis . Its chiral center ensures proper spatial orientation of bedaquiline’s side chains for target binding .

Enzyme Inhibition Mechanisms

Molecular docking studies reveal that the hydroxyl group forms hydrogen bonds with catalytic residues of MAO-B, while the amino group stabilizes the flavin adenine dinucleotide (FAD) cofactor .

Industrial and Regulatory Considerations

Environmental Impact

Biodegradation studies show a half-life of 28 days in soil, with low bioaccumulation potential (log Kow = 0.95) . Waste streams require neutralization before disposal to avoid amine contamination .

Comparative Analysis with Analogues

Property(1R)-2-Amino-1-methylcyclopentan-1-ol(1S)-2-Amino-1-methylcyclopentan-1-olcis-2-Aminocyclopentanol
MAO-B IC₅₀ (μM)184532
Water solubility12.5 g/L9.8 g/L15.2 g/L
Synthetic yield85–90%70–75%80–85%

The (1R) enantiomer exhibits superior bioactivity and synthetic efficiency compared to its stereoisomers .

Future Directions

  • Mechanistic studies to map its interaction with non-CNS targets, such as bacterial enzymes .

  • Process intensification using photochemical or electrochemical methods to reduce reliance on metal catalysts .

  • Cocrystal engineering to enhance solubility and bioavailability for oral formulations .

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